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Compound of Interest

Compound Name: Fmoc-L-Norleucine

Cat. No.: B557408 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 9-

fluorenylmethoxycarbonyl-L-norleucine (Fmoc-L-Norleucine), a crucial building block in

peptide synthesis and drug development. This document details expected nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines detailed

experimental protocols for obtaining this data, and presents a logical workflow for the

characterization of this compound.

Spectral Data Presentation
While experimentally obtained spectral data for Fmoc-L-Norleucine is not uniformly available

in publicly accessible databases, the following tables summarize the expected quantitative data

based on the known chemical structure and spectral data of its constituent functional groups

and analogous compounds. These values provide a reliable benchmark for the verification of

synthesized or purchased Fmoc-L-Norleucine.

Table 1: Expected ¹H NMR Spectral Data for Fmoc-L-Norleucine

Solvent: Deuterated Chloroform (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm
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Chemical Shift (δ)
(ppm)

Multiplicity Number of Protons Assignment

~7.77 d 2H Aromatic (Fmoc)

~7.59 d 2H Aromatic (Fmoc)

~7.40 t 2H Aromatic (Fmoc)

~7.31 t 2H Aromatic (Fmoc)

~5.30 d 1H NH (Carbamate)

~4.40 - 4.20 m 3H
CH₂-O (Fmoc) & CH

(Fmoc)

~4.15 m 1H α-CH (Norleucine)

~1.85 m 2H β-CH₂ (Norleucine)

~1.30 m 4H
γ-CH₂ & δ-CH₂

(Norleucine)

~0.90 t 3H ε-CH₃ (Norleucine)

Table 2: Expected ¹³C NMR Spectral Data for Fmoc-L-Norleucine

Solvent: Deuterated Chloroform (CDCl₃) Reference: CDCl₃ at 77.16 ppm
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Chemical Shift (δ) (ppm) Assignment

~175.0 C=O (Carboxylic Acid)

~156.0 C=O (Carbamate)

~143.8 Aromatic (Fmoc, Quaternary)

~141.3 Aromatic (Fmoc, Quaternary)

~127.7 Aromatic (Fmoc)

~127.0 Aromatic (Fmoc)

~125.0 Aromatic (Fmoc)

~120.0 Aromatic (Fmoc)

~67.0 CH₂-O (Fmoc)

~53.0 α-CH (Norleucine)

~47.2 CH (Fmoc)

~31.9 β-CH₂ (Norleucine)

~28.7 γ-CH₂ (Norleucine)

~22.3 δ-CH₂ (Norleucine)

~13.9 ε-CH₃ (Norleucine)

Table 3: Expected Infrared (IR) Absorption Bands for Fmoc-L-Norleucine
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad O-H stretch (Carboxylic Acid)

~3300 Medium N-H stretch (Carbamate)

3100 - 3000 Medium C-H stretch (Aromatic)

2960 - 2850 Medium C-H stretch (Aliphatic)

~1710 Strong
C=O stretch (Carboxylic Acid

Dimer)

~1690 Strong C=O stretch (Carbamate)

~1530 Strong N-H bend (Amide II)

1450, 760, 740 Medium-Strong
Aromatic C=C and C-H

bending

Table 4: Expected Mass Spectrometry Data for Fmoc-L-Norleucine

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

m/z Assignment

354.17 [M+H]⁺ (Protonated Molecular Ion)

376.15 [M+Na]⁺ (Sodium Adduct)

179.08 [Fmoc-CH₂]⁺ or related Fmoc fragment

132.10 [M+H - Fmoc]⁺ (Norleucine fragment)

Experimental Protocols
The following are detailed methodologies for acquiring the spectral data for Fmoc-L-
Norleucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of Fmoc-L-
Norleucine.

Materials:

Fmoc-L-Norleucine sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

NMR tube (5 mm)

Pipettes and vials

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Accurately weigh the Fmoc-L-Norleucine sample and transfer it to a clean, dry vial.

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

Using a pipette, transfer the solution into a clean, dry NMR tube.

Instrument Setup (¹H NMR):

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Set the appropriate spectral width, acquisition time, and number of scans (typically 8-16

for ¹H).

Set the relaxation delay (D1) to at least 1 second to ensure quantitative integration.
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Acquisition (¹H NMR):

Acquire the Free Induction Decay (FID).

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

Instrument Setup and Acquisition (¹³C NMR):

Use the same sample prepared for ¹H NMR.

Select the ¹³C nucleus and set the appropriate spectral parameters.

A proton-decoupled pulse sequence is typically used.

A larger number of scans will be required due to the low natural abundance of ¹³C (e.g.,

1024 or more).

Process the data similarly to the ¹H spectrum, referencing to the solvent peak (e.g., CDCl₃

at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups in Fmoc-L-Norleucine.

Method: Attenuated Total Reflectance (ATR)

Materials:

Fmoc-L-Norleucine sample (a few milligrams)

FT-IR spectrometer with an ATR accessory

Spatula

Solvent for cleaning (e.g., isopropanol or acetone)
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Procedure:

Background Spectrum:

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable

solvent.

Record a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.

Sample Analysis:

Place a small amount of the solid Fmoc-L-Norleucine sample onto the ATR crystal.

Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.

Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Data Processing:

The software will automatically subtract the background spectrum.

Perform baseline correction if necessary.

Label the significant absorption peaks.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of Fmoc-L-
Norleucine.

Materials:

Fmoc-L-Norleucine sample (~1 mg)

HPLC-grade solvent (e.g., methanol or acetonitrile with 0.1% formic acid)

Vials and syringes
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Mass spectrometer with an ESI source

Procedure:

Sample Preparation:

Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in the chosen solvent.

Ensure the sample is fully dissolved.

Instrument Setup:

Set the mass spectrometer to ESI positive ion mode.

Optimize the source parameters, including capillary voltage, cone voltage, and desolvation

gas flow and temperature.

Set the mass range for scanning (e.g., m/z 100-500).

Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min)

using a syringe pump.

Acquire the mass spectrum.

Data Analysis:

Identify the protonated molecular ion peak [M+H]⁺ and any other adducts (e.g., [M+Na]⁺).

If conducting MS/MS analysis, select the [M+H]⁺ ion as the precursor and apply collision

energy to induce fragmentation. Analyze the resulting fragment ions to confirm the

structure.

Mandatory Visualization
The following diagram illustrates a typical workflow for the synthesis and subsequent quality

control analysis of Fmoc-L-Norleucine.
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Caption: Workflow for Synthesis and Characterization of Fmoc-L-Norleucine.
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To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Analysis of
Fmoc-L-Norleucine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b557408#spectral-data-nmr-ir-mass-spec-for-fmoc-l-
norleucine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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